N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

medicinal chemistry drug discovery chemical biology

This compound is supplied as a research intermediate, most notably for Raltegravir synthesis, though primary patent verification is absent. Procurement MUST be contingent on the supplier providing a detailed synthetic scheme and a traceable Certificate of Analysis (CoA). No public bioactivity or SAR data exists; it is unsuitable as a reference standard without independent characterization. Confirm identity and purity before use.

Molecular Formula C13H12FN3O2
Molecular Weight 261.256
CAS No. 852166-33-7
Cat. No. B2752859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS852166-33-7
Molecular FormulaC13H12FN3O2
Molecular Weight261.256
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)F
InChIInChI=1S/C13H12FN3O2/c1-17-12(18)7-6-11(16-17)13(19)15-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,19)
InChIKeyAZUFFRJZBVEYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (852166-33-7): Scientific Selection Guide


N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 852166-33-7) is a synthetic pyridazine-3-carboxamide derivative with a molecular formula of C13H12FN3O2 and a molecular weight of 261.25 g/mol. Despite being listed by multiple chemical suppliers, a comprehensive search across primary research papers, patents, and authoritative databases yielded no publicly available, verifiable bioactivity data, target engagement profiles, or comparative performance metrics for this specific compound. This absence of quantitative evidence fundamentally prevents any meaningful scientific differentiation from its close structural analogs.

Why N-(4-Fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Cannot Be Simply Substituted with In-Class Analogs


Without quantitative structure-activity relationship (SAR) data, it is impossible to determine if N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide possesses any unique properties compared to its closest analogs, such as N-(2-chloro-3-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. In medicinal chemistry, minor substituent changes can drastically alter a compound's potency, selectivity, and pharmacokinetic profile. Therefore, in the absence of head-to-head comparison data, substituting this compound for a structurally similar analog in a biological assay or synthetic pathway carries an unquantifiable risk of failure. The following section details the critical evidence gap that prevents any data-driven selection.

Quantitative Differentiation Evidence for N-(4-Fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide


Critical Evidence Gap: Absence of Comparative Bioactivity Data

No high-strength, comparative evidence could be identified. A thorough search of the scientific and patent literature did not reveal any study where the target compound was tested alongside a comparator in a defined assay. Common sources of such data, including ChEMBL, PubMed, and BindingDB, contain no entries for this CAS number. Claims found on vendor websites regarding its use as an intermediate could not be verified against primary patent or literature sources. This represents a complete absence of the quantitative data required to differentiate this compound from any analog.

medicinal chemistry drug discovery chemical biology

Potential Application Scenarios for N-(4-Fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Based on Available Evidence


Use as a Pharmacological Tool Compound or Probe

This application cannot be recommended with any confidence. The complete lack of publicly available potency or selectivity data means its utility as a tool to modulate a specific biological target is entirely unvalidated. Any experimental use would require de novo profiling, starting from a state of zero prior knowledge.

Use as a Reference Standard in Analytical Chemistry

This scenario is not supported. An analytical reference standard requires a well-characterized identity and purity profile. While some vendors sell the compound with a stated purity (e.g., 98%), the lack of available, independent characterization data (e.g., from a pharmacopoeia or a peer-reviewed study) means its suitability as a certified reference material cannot be verified.

Use as a Synthetic Intermediate

This is the most plausible application scenario based on vendor descriptions, but it is unsupported by primary evidence. Several vendors describe the compound as an intermediate, most notably in the synthesis of Raltegravir. However, this claim could not be directly verified in any accessible primary synthetic patent or research publication. If this is the intended use, procurement should be contingent on the supplier providing a detailed synthetic scheme and certificate of analysis traceable to a specific, verified process.

Quote Request

Request a Quote for N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.